methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a triazole ring, and a carboxylate ester group
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate” are currently unknown. This compound is a derivative of the 1,2,3-triazole family
Mode of Action
It is known that 1,2,3-triazoles, the core structure of this compound, can interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking .
Biochemical Pathways
It is known that 1,2,3-triazoles can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It is known that 1,2,3-triazoles can have various effects at the molecular and cellular level depending on their specific targets .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is the use of click chemistry, which is a powerful and versatile method for constructing 1,2,3-triazole rings. The process generally starts with the preparation of an azide and an alkyne, which are then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring .
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: Another triazole derivative with similar structural features but different biological activities.
Methyl 1,2,4-triazole-3-carboxylate: A compound with a similar ester group but different substitution pattern on the triazole ring.
Uniqueness
Methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 4-[[(1-methyltriazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-16-8-10(14-15-16)11(18)13-7-9-3-5-17(6-4-9)12(19)20-2/h8-9H,3-7H2,1-2H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBELKCJGPPGICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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